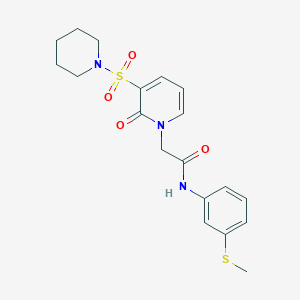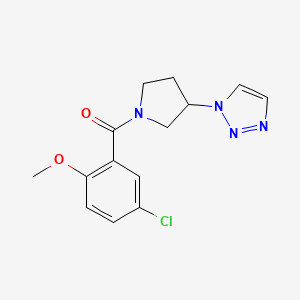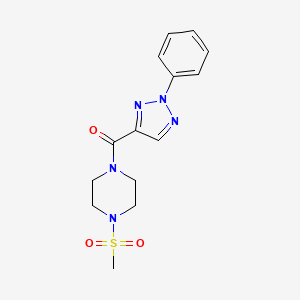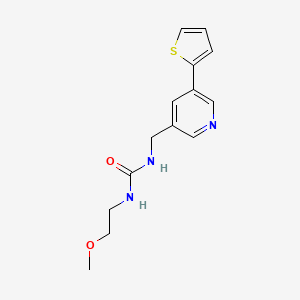
N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a synthetic organic compound with applications across various fields of research, including chemistry, biology, and medicine. The structure of the compound is characterized by a combination of phenyl, piperidine, sulfonyl, and pyridine groups, which contribute to its diverse chemical behavior and potential utility in scientific investigations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide typically involves a multi-step process:
Formation of the Pyridine Intermediate: : Starting with 2-aminopyridine, the intermediate is synthesized through acylation and subsequent oxidation to form the 2-oxo-3-(piperidin-1-ylsulfonyl)pyridine structure.
Coupling with the Phenyl Group: : The pyridine intermediate is then coupled with a methylthiophenyl derivative using suitable coupling agents and reaction conditions to yield the final compound.
Industrial production methods often employ optimized reaction conditions, including precise temperature control, solvent selection, and purification techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide undergoes several types of chemical reactions:
Oxidation: : The sulfur-containing methylthio group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : The carbonyl group within the pyridine ring can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at various sites on the phenyl and pyridine rings, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Coupling Agents: : Dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC).
Major Products
Aplicaciones Científicas De Investigación
N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is used in a variety of scientific research applications:
Chemistry: : As a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: : Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: : Explored for potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: : Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic outcomes. The exact mechanism of action often involves binding to active sites, inhibition or activation of enzymatic activity, and alteration of signal transduction pathways.
Comparación Con Compuestos Similares
N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide can be compared with similar compounds that share structural features or functional groups:
N-(3-(methylthio)phenyl)-2-aminopyridine: : Similar in terms of the phenyl and pyridine groups but lacks the piperidin-1-ylsulfonyl functionality.
N-(3-(methylthio)phenyl)-2-(2-oxo-3-(morpholin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide: : Features a morpholine ring instead of a piperidine ring, potentially altering its chemical and biological properties.
Propiedades
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-27-16-8-5-7-15(13-16)20-18(23)14-21-10-6-9-17(19(21)24)28(25,26)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFOJYMPTJIXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2868669.png)
![(2,5-Dimethylfuran-3-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2868673.png)
![(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate](/img/structure/B2868676.png)


![2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide](/img/structure/B2868679.png)
![4-[2-(4-Methoxyphenyl)ethyl]aniline](/img/structure/B2868680.png)


![ethyl 2-[7-((2E)but-2-enyl)-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate](/img/structure/B2868684.png)
![2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide](/img/structure/B2868685.png)


![N-({[2,4'-bipyridine]-4-yl}methyl)-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2868688.png)
